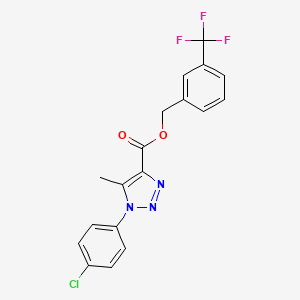

3-(trifluoromethyl)benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

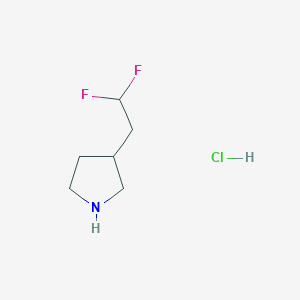

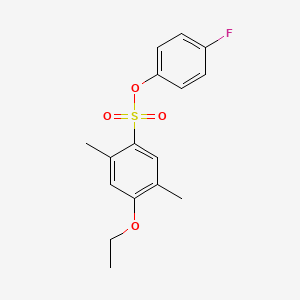

The compound “3-(trifluoromethyl)benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The molecule also includes a trifluoromethyl group and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is a common substituent in organic chemistry and is known for its high electronegativity . The triazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements . Unfortunately, the exact 3D structure is not available in the searched resources.Scientific Research Applications

Trifluoromethylation in Organic Synthesis

Trifluoromethyl groups are significant in medicinal chemistry due to their ability to enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals. Research has demonstrated innovative methods for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, offering pathways for the synthesis of compounds with potential pharmaceutical applications (E. Mejía & A. Togni, 2012). This includes the use of hypervalent iodine reagents for direct trifluoromethylation, achieving products with significant yields and providing a basis for further chemical modifications.

Catalytic Applications and Ligand Design

The synthesis of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands demonstrates the versatility of triazole compounds in catalysis, specifically in the oxidation of alcohols and transfer hydrogenation of ketones. This research showcases the potential of 1,2,3-triazole derivatives in designing catalysts for chemical transformations, highlighting the structural effects on catalytic efficiency (Fariha Saleem et al., 2013).

Antimicrobial and Antifungal Properties

The development of new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety reveals their potent antifungal activities against various yeasts and filamentous fungi. This line of research underscores the importance of 1,2,4-triazole derivatives in creating new antifungal agents, potentially contributing to the treatment of fungal infections (H. Eto, Y. Kaneko, & T. Sakamoto, 2000).

Molecular Structure and Computational Analysis

Studies on the molecular structures, orbitals, and UV-vis spectra of triazole derivatives, including computational analysis, offer insights into their electronic properties and potential applications in materials science. The detailed examination of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, for instance, through DFT and TD-DFT calculations, aids in understanding the influence of substitution patterns on molecular properties (Tsang-Hsiu Wang, Hsing-Yu Chu, & I. Wang, 2014).

Mechanism of Action

properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2/c1-11-16(23-24-25(11)15-7-5-14(19)6-8-15)17(26)27-10-12-3-2-4-13(9-12)18(20,21)22/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNIWERHVUJQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)

![Methyl 5-[(2-benzylphenoxy)methyl]-2-furoate](/img/structure/B2820580.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2820583.png)

![5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole](/img/structure/B2820586.png)

![8-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2820587.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide](/img/structure/B2820591.png)